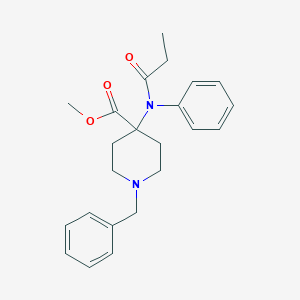
5-Hydroxy-6-methoxy-1-indanone
Overview
Description
5-Hydroxy-6-methoxy-1-indanone, also known by its CAS Number 127399-78-4, is a compound with the molecular formula C10H10O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 5-Hydroxy-6-methoxy-1-indanone has been carried out via its Schiff’s base using 2-cyanoacetohydrazide followed by cyclization with 2-arylidenemalononitrile in the presence of a catalytical amount of piperidine . Another method involves reacting 3-chloropropionyl chloride with 2,6-dibromophenol to give 2,6-dibromophenyl 3-chloropropionate .
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-6-methoxy-1-indanone is characterized by a linear formula of C10H10O3 . The compound has a molecular weight of 178.18 g/mol . The IUPAC name for this compound is 5-hydroxy-6-methoxy-2,3-dihydroinden-1-one .
Chemical Reactions Analysis
While specific chemical reactions involving 5-Hydroxy-6-methoxy-1-indanone are not detailed in the search results, it’s worth noting that the compound is a derivative of 1-indanone, which has been used in various chemical reactions .
Physical And Chemical Properties Analysis
5-Hydroxy-6-methoxy-1-indanone has a molecular weight of 178.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 178.062994177 g/mol . The topological polar surface area of the compound is 46.5 Ų .
Scientific Research Applications
Antiviral and Antibacterial Agents
5-Hydroxy-6-methoxy-1-indanone derivatives have been studied for their potential as antiviral and antibacterial agents. Their structural properties allow them to interact with various biological targets, potentially inhibiting the replication of viruses and the growth of bacteria .
Anticancer Drugs
Research indicates that certain 1-indanone compounds can act as potent inhibitors of cell growth in cancerous cells. This is particularly relevant in the synthesis of compounds that can act like potent CHK-1 inhibitors, which are crucial in the proliferation of cancer cells .
Alzheimer’s Disease Treatment
The neuroprotective properties of 5-Hydroxy-6-methoxy-1-indanone derivatives make them candidates for the treatment of neurodegenerative diseases, including Alzheimer’s. They may play a role in the development of pharmaceuticals aimed at alleviating symptoms or slowing the progression of such diseases .
Cardiovascular Drugs
Due to their potential effects on biological pathways, these compounds are also being explored for their use in cardiovascular drugs. They may contribute to treatments that manage heart diseases or conditions related to blood vessels .
Agricultural Applications
In agriculture, 5-Hydroxy-6-methoxy-1-indanone derivatives could be used as effective insecticides, fungicides, and herbicides. Their chemical structure allows them to interfere with the life cycle of pests and diseases, providing a means of protecting crops .
Synthesis of Bioactive Molecules
This compound is utilized in the synthesis of a broad range of bioactive molecules. For instance, it has been used in the synthesis of tetracyclic ketones, which are intermediates in the total syntheses of complex organic compounds like (±)-frondosin C .
Safety and Hazards
Mechanism of Action
Target of Action
1-indanone derivatives, a class to which this compound belongs, have been found to interact with a broad range of biological targets, including adrenergic receptors . These receptors are metabotropic, located on cell membranes, and are stimulated by catecholamines, especially adrenaline and noradrenaline .
Mode of Action
It’s known that 1-indanone derivatives can interact with their targets in various ways, leading to different biological effects . For instance, they can bind to adrenergic receptors, triggering a cascade of intracellular events .
Biochemical Pathways
1-indanone derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects . They have also been used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .
Result of Action
Given the broad range of biological activities associated with 1-indanone derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
5-hydroxy-6-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-5-7-6(4-9(10)12)2-3-8(7)11/h4-5,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACECGHQDQWBTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(=O)C2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563757 | |
| Record name | 5-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127399-78-4 | |
| Record name | 5-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


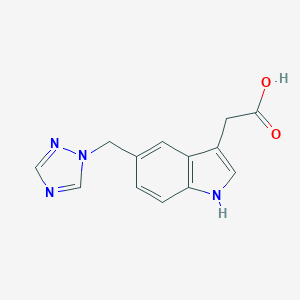
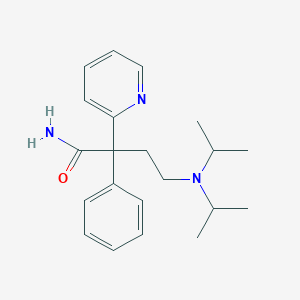
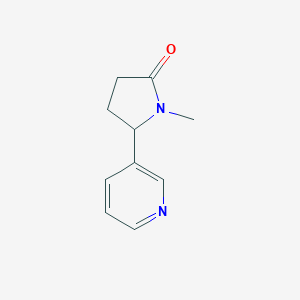
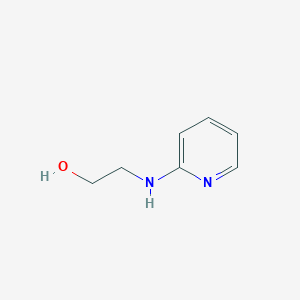
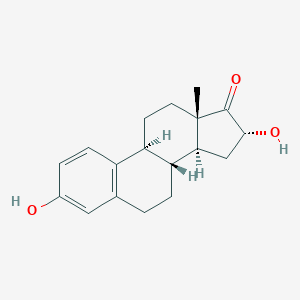
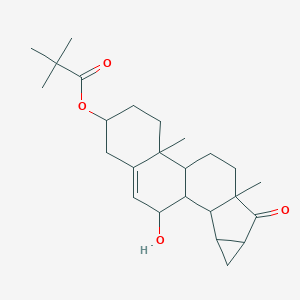


![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)




